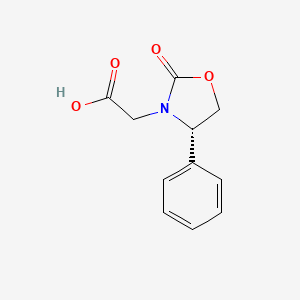

![molecular formula C10H10FN3S B1300797 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 306744-28-5](/img/structure/B1300797.png)

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole ring, which is a known core structure for potential drugs due to its broad biological and pharmacological activities. This particular compound is a triazole-based COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme involved in inflammation and pain .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of starting compounds that are functionalized to create the desired triazole product. For instance, a study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize various derivatives, which were then characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies . Although the exact synthesis of "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is not detailed in the provided papers, similar synthetic routes and characterization methods are likely employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of a related compound was analyzed, revealing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . The molecular structure is further supported by various non-covalent interactions such as hydrogen bonds and pi-pi stacking interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and the formation of Schiff bases, to yield a diverse range of compounds with potential biological activities . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological properties and toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties and the overall reactivity of the compound. The crystal structure of a related compound, determined at 150 K, showed that the crystal packing is stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox non-covalent interactions . These interactions are crucial for the supramolecular self-assembly in the crystalline state and can impact the solubility and melting point of the compound.

Applications De Recherche Scientifique

Diuretic Activity

Triazole derivatives, including those structurally related to "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole", have been studied for their potential biological activities, notably as diuretics. Research indicates that the introduction of substituents such as 4-fluorobenzyl into the 1,2,4-triazole structure can affect diuretic activity, with some compounds showing moderate to high effects. This suggests a promising avenue for the development of new diuretic substances (Kravchenko, 2018).

Antiproliferative Activity

A significant application of triazole derivatives is in the field of cancer research. For instance, a study on 5,6-diaryl-1,2,4-triazines hybrids, closely related to the specified compound, revealed that these compounds could act as potent apoptosis inducers against various cancer cell lines, highlighting their potential as anticancer agents (Fu et al., 2017).

Herbicidal Activity

The synthesis of triazole derivatives has also shown significant herbicidal activity, indicating their potential use in agricultural applications. Specifically, compounds with the 4-fluorobenzyl moiety have demonstrated excellent inhibitory activity against certain plant species, showcasing their utility in developing new herbicides (Liu et al., 2012).

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGGEAHIPXWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358154 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

CAS RN |

306744-28-5 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)